3-Iodooxetane
Overview
Description
3-Iodooxetane is an organic compound with the molecular formula C₃H₅IO It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom and an iodine substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodooxetane can be synthesized through several methods. One common approach involves the iodination of oxetane. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to introduce the iodine atom into the oxetane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Iodooxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of oxetane derivatives.
Reduction Reactions: The iodine substituent can be reduced to form oxetane.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups into the oxetane ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Various oxetane derivatives depending on the nucleophile used.
Reduction Reactions: Oxetane.
Oxidation Reactions: Oxetane derivatives with additional functional groups.
Scientific Research Applications
3-Iodooxetane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of ring-opening reactions and the development of new synthetic methodologies.
Biology: Researchers explore its potential as a precursor for biologically active compounds. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 3-iodooxetane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new compounds. In reduction reactions, the iodine is removed, resulting in the formation of oxetane. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.
Comparison with Similar Compounds
3-Bromooxetane: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity due to the nature of the halogen substituent.
3-Chlorooxetane: Contains a chlorine atom, leading to variations in chemical behavior compared to 3-iodooxetane.
Oxetane: The parent compound without any halogen substituents. It serves as a reference point for understanding the effects of halogenation.
Uniqueness of this compound: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro counterparts. The larger atomic radius and lower electronegativity of iodine influence the compound’s behavior in chemical reactions, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
3-iodooxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IO/c4-3-1-5-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEIFKMKVCDETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538113 | |
Record name | 3-Iodooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26272-85-5 | |
Record name | 3-Iodooxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26272-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodooxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Iodooxetane contribute to improving the performance of lithium-oxygen batteries?
A1: this compound plays a dual role in enhancing lithium-oxygen battery performance [].
Q2: What are the challenges associated with using this compound in lithium-oxygen batteries, and how does the research address them?
A2: A significant challenge in utilizing this compound is the difficulty in dissociating the iodine atom, which is necessary for generating the redox mediator (I−) and initiating the ring-opening reaction for SEI formation []. The research tackles this challenge by introducing aluminum trichloride (AlCl3) as a catalyst. AlCl3 facilitates the dissociation of iodine from this compound, thus promoting both redox mediation and the formation of a robust, hybrid SEI layer. This combined effect significantly enhances the stability and lifespan of lithium-oxygen batteries.
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